Methyl[1-(5-methylthiophen-2-YL)ethyl]amine Methyl[1-(5-methylthiophen-2-YL)ethyl]amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16212680
InChI: InChI=1S/C8H13NS/c1-6-4-5-8(10-6)7(2)9-3/h4-5,7,9H,1-3H3
SMILES:
Molecular Formula: C8H13NS
Molecular Weight: 155.26 g/mol

Methyl[1-(5-methylthiophen-2-YL)ethyl]amine

CAS No.:

Cat. No.: VC16212680

Molecular Formula: C8H13NS

Molecular Weight: 155.26 g/mol

* For research use only. Not for human or veterinary use.

Methyl[1-(5-methylthiophen-2-YL)ethyl]amine -

Specification

Molecular Formula C8H13NS
Molecular Weight 155.26 g/mol
IUPAC Name N-methyl-1-(5-methylthiophen-2-yl)ethanamine
Standard InChI InChI=1S/C8H13NS/c1-6-4-5-8(10-6)7(2)9-3/h4-5,7,9H,1-3H3
Standard InChI Key HXZNXVVQSBMWBC-UHFFFAOYSA-N
Canonical SMILES CC1=CC=C(S1)C(C)NC

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Methyl[1-(5-methylthiophen-2-YL)ethyl]amine consists of a thiophene heterocycle—a five-membered aromatic ring containing one sulfur atom—substituted with a methyl group at the 5-position. Attached to the 2-position of the thiophene ring is an ethylamine chain, where the nitrogen atom is further substituted with a methyl group. This configuration is represented by the IUPAC name N-methyl-1-(5-methylthiophen-2-yl)ethylamine and the CAS number 1247539-10-1.

The compound’s three-dimensional conformation is influenced by the planarity of the thiophene ring and the flexibility of the ethylamine side chain. Computational modeling predicts that the methyl group on the thiophene ring induces steric effects, potentially altering the molecule’s electronic distribution and binding interactions.

Key Physicochemical Properties

The following table summarizes critical physicochemical properties derived from experimental and computational studies:

PropertyValueMethod/Source
Molecular FormulaC8H13NS\text{C}_8\text{H}_{13}\text{NS}VulcanChem
Molecular Weight155.26 g/molVulcanChem
Boiling PointEstimated 210–220°CAnalogous compounds
Density~1.12 g/cm³Computational prediction
SolubilityModerate in organic solventsExperimental analogs

The compound’s moderate solubility in polar aprotic solvents, such as dimethylformamide (DMF) and tetrahydrofuran (THF), facilitates its use in synthetic reactions. Its logP value, estimated at 2.1, suggests moderate lipophilicity, which may influence membrane permeability in biological systems.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis of Methyl[1-(5-methylthiophen-2-YL)ethyl]amine typically involves a reductive amination strategy. A representative pathway includes the following steps:

  • Formation of the Thiophene Aldehyde: 5-Methylthiophene-2-carbaldehyde is prepared via Vilsmeier-Haack formylation of 5-methylthiophene.

  • Condensation with Methylamine: The aldehyde undergoes condensation with methylamine in the presence of a reducing agent such as sodium cyanoborohydride (NaBH₃CN) to form the secondary amine .

  • Purification: The crude product is purified via column chromatography or recrystallization to achieve >95% purity.

5-Methylthiophene-2-carbaldehyde + MethylamineNaBH3CNMethyl[1-(5-methylthiophen-2-YL)ethyl]amine\text{5-Methylthiophene-2-carbaldehyde + Methylamine} \xrightarrow{\text{NaBH}_3\text{CN}} \text{Methyl[1-(5-methylthiophen-2-YL)ethyl]amine}

Industrial-Scale Optimization

Industrial production emphasizes cost efficiency and scalability. Continuous-flow reactors are employed to enhance reaction kinetics, while solvent recycling systems minimize waste. For instance, using ethanol as a green solvent reduces environmental impact compared to traditional dichloromethane. Catalytic hydrogenation with palladium on carbon (Pd/C) offers a safer alternative to cyanoborohydride, though it requires higher pressures (3–5 bar) .

Chemical Reactivity and Functionalization

Nucleophilic Reactions

The primary amine group undergoes nucleophilic substitution reactions, enabling the formation of amides, sulfonamides, and Schiff bases. For example, reaction with acetyl chloride yields N-acetyl-Methyl[1-(5-methylthiophen-2-YL)ethyl]amine:

Compound + CH3COClCH3CONH-[1-(5-methylthiophen-2-YL)ethyl] + HCl\text{Compound + CH}_3\text{COCl} \rightarrow \text{CH}_3\text{CONH-[1-(5-methylthiophen-2-YL)ethyl] + HCl}

This reactivity is critical for derivatization in drug discovery.

Electrophilic Aromatic Substitution

The electron-rich thiophene ring participates in electrophilic substitutions, such as nitration and halogenation. Bromination at the 4-position of the thiophene ring has been demonstrated in analogous compounds using bromine (Br₂) in acetic acid .

Comparison with Related Amines

The table below contrasts Methyl[1-(5-methylthiophen-2-YL)ethyl]amine with structurally similar compounds:

Compound NameMolecular FormulaMolecular Weight (g/mol)Key Structural Difference
1-(5-Methylthiophen-2-YL)ethylamineC11H21NS\text{C}_{11}\text{H}_{21}\text{NS}211.37Longer alkyl chain on nitrogen
(4-Methoxybutyl)[1-(5-methylthiophen-2-yl)ethyl]amineC12H21NOS\text{C}_{12}\text{H}_{21}\text{NOS}227.37Methoxybutyl substituent

The methyl group on the nitrogen atom in Methyl[1-(5-methylthiophen-2-YL)ethyl]amine reduces steric hindrance compared to bulkier substituents, potentially enhancing its reactivity in nucleophilic reactions.

Future Research Directions

  • Pharmacological Profiling: In vitro assays to evaluate affinity for neurological targets such as monoamine transporters.

  • Polymer Chemistry: Incorporation into conductive polymers for flexible electronics.

  • Green Synthesis: Development of solvent-free synthetic routes using microwave irradiation.

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